Gestodene
Overview
Description
Gestodene is a progestogen hormonal contraceptive . It is used in products like Meliane and Gynera, which contain 20 mcg of ethinylestradiol and 75 mcg of gestodene . It is taken orally and is available almost exclusively in combination with an estrogen .
Synthesis Analysis
The synthesis of Gestodene, also known as 17 alpha-ethinyl-17 beta-hydroxy-18-methyl-4,15-estradien-3-one, can be accomplished starting from 18-methyl-4-estren-3,17-dione . The oral progestational activity of Gestodene is greater than that of levonorgestrel .
Molecular Structure Analysis
Gestodene is a steroid with the molecular formula C21H26O2 . It has a role as an estrogen . It is structurally related to levonorgestrel .
Chemical Reactions Analysis
A systematic investigation on the thermal behavior of Gestodene was carried out to understand temperature-induced solid-state transitions between its polymorphs and amorphous phase . The form II was enantiotropically related to form I, which melted at about 470 K .
Physical And Chemical Properties Analysis
Gestodene is a white crystalline solid . It has a molecular weight of 310.43 . It is well absorbed with a high bioavailability after oral administration .
Scientific Research Applications
Metabolism and Estrogenic Activity
Gestodene, a potent progestin, has been studied for its metabolism in various organs and its conversion into metabolites with estrogenic potency. This was demonstrated in vitro using rat tissue homogenates, revealing that gestodene is biotransformed to tetrahydro metabolites, which might mediate weak estrogenic effects (Lemus et al., 2001).
Environmental Impact
Research on the environmental impact of gestodene, particularly on aquatic vertebrates, has shown significant effects on reproductive behavior and egg deposition in fish. Exposure to gestodene alters reproductive behavior in fathead minnows, leading to decreased or arrested egg deposition without gonadal histopathology (Frankel et al., 2016).
Transdermal Drug Delivery
The development of a transdermal patch containing gestodene for contraceptive use has been explored. This includes research on sustained release matrix type transdermal patches using different polymeric combinations and layering techniques to maintain steady permeation flux for drugs like gestodene (Gao et al., 2009).
Intravaginal Rings
Studies have been conducted on the preparation and release mechanisms of gestodene reservoir-type intravaginal rings (IVRs). These investigate the factors affecting drug release in IVRs and their potential application in contraception (Li et al., 2014).
Pharmacology and Potency
Research reviews have focused on the pharmacology, potency, and tolerability of gestodene in combined contraceptive preparations. This includes its efficacy and favorable tolerability profile in the context of combined oral contraceptives (Stanczyk & Archer, 2014).
Pharmacokinetic Studies
Gestodene has been the subject of various pharmacokinetic studies, exploring its behavior in biological systems. This includes in vivo evaluations of gestodene intravaginal ring formulations for consistent drug release (Li et al., 2016).
Chromatographic Analysis
There is significant research on the high-performance liquid chromatographic analysis of gestodene, often in combination with other hormones in oral contraceptives. This includes methods for quantitative determination and stability studies (Santoro et al., 2002).
Osteoblast Activity
A study explored the effects of gestodene on bone cells, particularly osteoblasts. It was found that gestodene and its metabolites can stimulate osteoblast activities, suggesting a potential application in bone health (Enríquez et al., 2017).
Effectiveness of Mindfulness Meditation on Anxiety
Mindfulness meditation has been extensively studied for its impact on anxiety. Recent research, particularly randomized controlled trials (RCTs), offers insights into its effectiveness.
Evidence from Recent Studies
Reduction in Anxiety and Stress : Mindfulness meditation (MM) significantly improves anxiety and stress levels in nursing students. Meta-analysis of five RCTs involving 257 students indicated substantial improvements in anxiety and stress (Li et al., 2020) (Li et al., 2020).
Effectiveness in Health Profession Trainees : In another study involving health profession trainees, app-delivered mindfulness meditation was found to be effective in reducing anxiety, as observed through changes in functional MRI connectivity and self-reported mindfulness (Smith et al., 2020) (Smith et al., 2020).
Benefits for Legal Professionals : Mindfulness meditation was also shown to be effective in improving well-being among legal professionals, a group known for high levels of depression, anxiety, and stress. Significant improvements in mood, resilience, and stress reduction were reported (Nielsen & Minda, 2021) (Nielsen & Minda, 2021).
Impact on University Students : A meta-analysis of randomized controlled trials found that mobile mindfulness meditation apps significantly reduced stress and anxiety among university students and improved well-being and mindfulness (Chen et al., 2021) (Chen et al., 2021).
Improvements in Healthcare Settings : Mindfulness practices, including meditation, have been recommended for healthcare professionals, patients, and the general public during times of crisis, such as the COVID-19 pandemic, for their effectiveness in reducing anxiety and depression (Behan, 2020) (Behan, 2020).
Safety And Hazards
Future Directions
Gestodene is marketed in birth control pills widely throughout the world, whereas it is available for use in menopausal hormone therapy only in a few countries . It is not approved in the United States . As a “third-generation” progestin, it may continue to be studied for its effects and potential applications .
properties
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,10,12-13,16-19,23H,3,5-9,11H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGSPDASOTUPFS-XUDSTZEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1C=C[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046478 | |
Record name | Gestodene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Gestodene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015668 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
This estrogen-progestogen combination acts by inhibiting ovulation by suppression of the mid-cycle surge of luteinizing hormone, the inspissation of cervical mucus so as to constitute a barrier to sperm, and the rendering of the endometrium unreceptive to implantation., Gestodene, one of three new gonane progestins, is the most potent on a per weight basis in regard to progestational effects and has little or no estrogenic effect. In in vivo animal studies, gestodene also has less androgenic activity compared with progestins found in older combination oral contraceptive formulations. It binds to mineralocorticoid receptors and consequently is a competitive aldosterone inhibitor, leading to speculation that it may be beneficial in hypertensive patients. ...In general, studies show that the incidence of side effects associated with the progestin and estrogen components tends to be low, with very little impact on lipid and carbohydrate metabolism. ..., Gestodene (17 alpha-ethynyl-13 beta-ethyl-17 beta-hydroxy-4, 15-gonadien-3-one) is the most potent synthetic progestin currently available and it is widely used as a fertility regulating agent in a number of contraceptive formulations because of its high effectiveness, safety and acceptability. The observation that contraceptive synthetic progestins exert hormone-like effects other than their progestational activities, prompted us to investigate whether gestodene (GSD) administration may induce estrogenic effects, even though the GSD molecule does not interact with intracellular estrogen receptors (ER). To assess whether GSD may exert estrogenic effects through some of its neutral metabolites, a series of experimental studies were undertaken using GSD and three of its A-ring reduced metabolites. Receptor binding studies by displacement analysis confirmed that indeed GSD does not bind to the ER, whereas its 3 beta,5 alpha-tetrahydro reduced derivative (3 beta GSD) interacts with a relative high affinity with the ER. The 3 alpha,5 alpha GSD isomer (3 alpha GSD) also binds to the ER, though to a lesser extent. The ability of the A-ring reduced GSD derivatives to induce estrogenic actions was evaluated by the use of two different molecular bioassays: (a) transactivation of a yeast system co-transfected with the human ER alpha (hER alpha) gene and estrogen responsive elements fused to the beta-galactosidase reporter vector and (b) transactivation of the hER alpha-mediated transcription of the chloramphenicol acetyl transferase (CAT) reporter gene in a HeLa cells expression system. The estrogenic potency of 3 beta GSD was also assessed by its capability to induce estrogen-dependent progestin receptors (PR) in the anterior pituitary of castrated female rats. The results demonstrated that 3 beta GSD and 3 alpha GSD were able to activate, in a dose-dependent manner, the hER alpha-mediated transcription of both the beta-galactosidase and the CAT reporter genes in the yeast and HeLa cells expression systems respectively. In both assays the 3 beta derivative of GSD exhibited a significantly greater estrogenic effect than its 3 alpha isomer, while unchanged GSD and 5 alpha GSD were completely ineffective. Neither 3 beta GSD nor 3 alpha GSD exhibited estrogen synergistic actions. Interestingly, the pure steroidal anti-estrogen ICI-182,780 diminished the transactivation induced by 3 beta GSD and 3 alpha GSD in the yeast expression system. Furthermore, administration of 3 beta GSD resulted in a significant increase of estrogen-dependent PR in the anterior pituitaries of castrated rats in comparison with vehicle-treated animals. The characteristics of the 3 beta GSD-induced PR were identical to those induced by estradiol benzoate. The overall results demonstrate that 3 beta GSD and its 3 alpha isomeric alcohol specifically bind to the ER and possess a weak intrinsic estrogenic activity, whereas unmodified GSD does not. The data contribute to a better understanding of the GSD mechanism of action and allow the hypothesis to be advanced that the slight estrogenlike effects attributable to GSD are mediated by its non-phenolic, tetrahydro reduced metabolites., Studies on the highly progestogenic compound gestodene have demonstrated that its progestogenic activity in an in-vivo system is far lower than those of its in-vitro binding or receptor activation; however, its androgenic activity in vitro has been confirmed and it appears to have weak binding activity to the glucocorticoid receptor . Its weak estrogenic activity (transactivation of estrogen receptor-mediated gene expression in model cells) appears to derive from its metabolism to the A-ring-reduced metabolites, 3beta- and 3alpha,5alpha-tetrahydrogestodene, and is probably mediated by the activity of 5alpha-reductase. These metabolites appeared to be selective agonists of estrogen receptor-alpha but not of estrogen receptor-beta. The parent compound did not activate estrogen receptors-alpha or -beta., For more Mechanism of Action (Complete) data for GESTODENE (6 total), please visit the HSDB record page. | |
Record name | GESTODENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3594 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Gestodene | |
Color/Form |
Crystals from acetone-hexane | |
CAS RN |
60282-87-3 | |
Record name | Gestodene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60282-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gestodene [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060282873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gestodene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06730 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gestodene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Gestodene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.478 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GESTODENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1664P6E6MI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | GESTODENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3594 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Gestodene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015668 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
197.9 °C | |
Record name | Gestodene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06730 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GESTODENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3594 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Gestodene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015668 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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Citations
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